molecular formula C12H15NO4S B14707113 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide CAS No. 23274-77-3

1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide

Cat. No.: B14707113
CAS No.: 23274-77-3
M. Wt: 269.32 g/mol
InChI Key: BQZLOMNAETZBLZ-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide is a synthetic organic compound belonging to the class of benzisothiazoles This compound is characterized by the presence of a benzisothiazole ring system, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide typically involves the following steps:

    Formation of the Benzisothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzisothiazole ring. This can be achieved through the reaction of o-aminothiophenol with chloroacetic acid under acidic conditions.

    Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a nucleophilic substitution reaction, where the benzisothiazole intermediate reacts with a suitable acylating agent.

    Esterification: The final step involves the esterification of the acetic acid derivative with propanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the propyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzisothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzisothiazole derivatives.

Scientific Research Applications

1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis, protein synthesis, and signal transduction.

    Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, ethyl ester, 1,1-dioxide
  • 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, methyl ester, 1,1-dioxide
  • 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, butyl ester, 1,1-dioxide

Uniqueness

1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The propyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry.

Properties

CAS No.

23274-77-3

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

propyl 2-(1,1-dioxo-2,3-dihydro-1,2-benzothiazol-3-yl)acetate

InChI

InChI=1S/C12H15NO4S/c1-2-7-17-12(14)8-10-9-5-3-4-6-11(9)18(15,16)13-10/h3-6,10,13H,2,7-8H2,1H3

InChI Key

BQZLOMNAETZBLZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC1C2=CC=CC=C2S(=O)(=O)N1

Origin of Product

United States

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